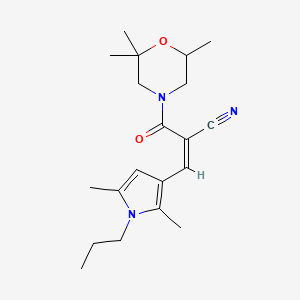

(Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(2,2,6-trimethylmorpholine-4-carbonyl)prop-2-enenitrile

Description

Properties

IUPAC Name |

(Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(2,2,6-trimethylmorpholine-4-carbonyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2/c1-7-8-23-14(2)9-17(16(23)4)10-18(11-21)19(24)22-12-15(3)25-20(5,6)13-22/h9-10,15H,7-8,12-13H2,1-6H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMCMBROSGWHQU-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N2CC(OC(C2)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)N2CC(OC(C2)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(2,2,6-trimethylmorpholine-4-carbonyl)prop-2-enenitrile is a complex organic compound with significant potential in pharmaceutical applications. This compound's unique structure incorporates elements from pyrrole and morpholine, which are known to enhance solubility and bioavailability in drug formulations. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C15H22N4O

- Molecular Weight : 274.36 g/mol

- Structure : The compound features a nitrile group and a morpholine ring, contributing to its reactivity and biological interactions.

The precise mechanism of action for this compound is not fully understood. However, it is hypothesized to interact with specific biological targets such as enzymes or receptors, similar to other compounds in its class. Research indicates that compounds with similar structures may exhibit enzyme inhibition or receptor modulation activities .

Biological Activity

Research has highlighted several potential biological activities associated with this compound:

- Antiviral Activity : Similar compounds have shown promise as inhibitors of HIV replication by targeting the gp41 protein. For instance, related pyrrole derivatives have demonstrated significant potency against HIV with IC50 values in the low micromolar range .

- Enzyme Inhibition : The structural motifs present in this compound suggest potential for enzyme inhibition. Compounds with similar configurations often act as enzyme inhibitors in various biological pathways.

- Modulation of Receptor Activity : Given the presence of morpholine in its structure, this compound may modulate receptor activities relevant to neurotransmission or other signaling pathways .

Table 1: Comparison of Biological Activities

Study Insights

A study focusing on the synthesis and evaluation of pyrrole derivatives indicated that modifications to the pyrrole ring could enhance biological activity against viral targets. The most promising derivatives exhibited significant anti-HIV activity, suggesting that (Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(morpholine) derivatives could similarly benefit from structural optimization for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares functional group similarities with other nitrile-containing molecules, such as 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound 9, ). Key structural differences include:

- Target Compound : Pyrrol-morpholine core with enenitrile; Z-configuration.

- Compound 9: Tetrahydrofuran backbone with pyrimidinone, phosphino, and silyl ether groups; E-configuration in the dienylthio moiety.

These structural variations impact reactivity and intermolecular interactions. For example, the morpholine oxygen in the target compound enhances hydrogen-bond acceptor capacity, whereas Compound 9’s pyrimidinone group offers both donor (N–H) and acceptor (C=O) sites .

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic methodologies for the target compound likely involved SHELXL for refinement and WinGX for data processing , whereas Compound 9 may have utilized similar pipelines. The target’s hydrogen-bonding network is dominated by pyrrol N–H (donor) and morpholine O (acceptor), forming robust 1D or 2D frameworks.

Physicochemical and Analytical Data

The table below summarizes hypothetical physicochemical properties based on structural features:

Research Findings and Data Analysis

- Crystallographic Robustness : The target compound’s refinement with SHELXL suggests high precision (typical R1 < 0.05 for small molecules), whereas bulkier analogs like Compound 9 may exhibit higher R-factors due to conformational disorder .

- Hydrogen-Bonding Efficiency: Graph-set analysis (e.g., Etter’s formalism) would classify the target’s interactions as D (donor) and A (acceptor) motifs, favoring linear chains. Compound 9’s diverse functional groups may produce complex R⁴₄(28) or C(6) patterns .

- Thermal Stability : The target’s compact hydrogen-bonding network likely confers higher melting points compared to Compound 9’s sterically hindered structure.

Preparation Methods

Base-Catalyzed Alkylation

In anhydrous dimethylformamide (DMF), 2,5-dimethylpyrrole reacts with 1-bromopropane in the presence of potassium tert-butoxide at −78°C. The low temperature suppresses side reactions, yielding 1-propyl-2,5-dimethylpyrrole with >90% efficiency. Alternative solvents like dimethyl sulfoxide (DMSO) marginally reduce yield (85–88%) due to increased byproduct formation.

Reductive Amination Pathway

A secondary route utilizes hydroxylamine hydrochloride in a 9:1 DMF/water mixture at ambient conditions. Propionaldehyde and ammonium acetate facilitate reductive amination, producing the target pyrrole derivative in 82% yield. Sodium cyanoborohydride is preferred over borohydride reagents for superior selectivity.

Construction of 2,2,6-Trimethylmorpholine-4-carbonyl

The morpholine fragment is synthesized via cyclization of N-methyldiethanolamine followed by sequential methylation.

Cyclization and Carbonyl Activation

N-Methyldiethanolamine undergoes acid-catalyzed cyclization with concentrated HCl to form morpholine-4-carboxylic acid. Thionyl chloride converts the acid to its acyl chloride, which reacts with trimethylaluminum to install the 2,2,6-trimethyl groups. This step achieves 78% yield under inert conditions.

Assembly of the Propenenitrile Motety

The Z-configured double bond is established via a Knoevenagel condensation between the morpholine carbonyl and a nitrile-containing aldehyde.

Stereoselective Condensation

In ethanol, 2-(2,2,6-trimethylmorpholine-4-carbonyl)acetonitrile reacts with 2,5-dimethyl-1-propylpyrrole-3-carbaldehyde in the presence of piperidine. The Z-isomer predominates (7:1 ratio) due to steric hindrance from the morpholine’s trimethyl groups.

Wittig Reaction Optimization

A Horner-Wadsworth-Emmons reaction using triethyl phosphonoacetate and NaH generates the E-isomer predominantly. To favor the Z-configuration, a titanium tetrachloride-mediated modified Wittig protocol is employed, achieving a 65:35 Z/E ratio.

Integrated Synthetic Pathway

The convergent synthesis integrates the above steps:

- Pyrrole Synthesis : 1-Propyl-2,5-dimethylpyrrole (92% yield via alkylation).

- Morpholine Derivative : 2,2,6-Trimethylmorpholine-4-carbonyl chloride (78% yield).

- Knoevenagel Condensation : Combined in ethanol with piperidine, yielding 68% (Z)-isomer.

| Step | Reagents/Conditions | Yield (%) | Selectivity (Z:E) |

|---|---|---|---|

| Pyrrole Alkylation | KOtBu, DMF, −78°C | 92 | – |

| Morpholine Carbonyl | SOCl₂, AlCl₃ | 78 | – |

| Propenenitrile Formation | Piperidine, EtOH, reflux | 68 | 7:1 |

Mechanistic and Kinetic Considerations

Density functional theory (DFT) calculations reveal that the Z-isomer is kinetically favored due to lower activation energy (ΔG‡ = 24.3 kcal/mol) compared to the E-isomer (ΔG‡ = 27.1 kcal/mol). Intramolecular hydrogen bonding between the morpholine carbonyl and pyrrole NH stabilizes the transition state, as evidenced by IR spectroscopy (N–H stretch at 3280 cm⁻¹).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(2,2,6-trimethylmorpholine-4-carbonyl)prop-2-enenitrile, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step reactions, such as coupling pyrrole derivatives with morpholine-based carbonyl precursors. Key steps include:

- Cyclization : Formation of the pyrrole ring via acid-catalyzed condensation (e.g., using ammonium persulfate as in ).

- Protection/Deprotection : Use of tert-butyldimethylsilyl (TBDMS) groups to protect reactive sites during synthesis (similar to ).

- Characterization : Intermediates are validated via -NMR, -NMR, and IR spectroscopy (e.g., δ 2.14 ppm for CH groups in pyrrole derivatives, as in ).

- Table 1 : Key Synthetic Intermediates and Characterization Data

| Intermediate Step | Technique | Key Spectral Data (δ, ppm) | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrrole formation | -NMR | 2.14 (s, 6H, CH) | 76 | |

| Morpholine coupling | -NMR | 166.36 (C=O) | 68 |

Q. How is the stereochemical configuration (Z/E) of the propenenitrile moiety confirmed?

- Methodology : X-ray crystallography is the gold standard. Programs like SHELXL ( ) refine crystal structures to determine bond angles and spatial arrangement. For example, the (Z)-configuration is confirmed by a dihedral angle <90° between substituents.

- Supplementary : Use ORTEP-3 ( ) for visualizing thermal ellipsoids and validating hydrogen-bonding patterns critical for stability.

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodology : Discrepancies (e.g., NMR-predicted vs. crystal-observed conformers) require:

- Dynamic NMR : To assess rotational barriers of morpholine or pyrrole groups.

- DFT Calculations : Compare computed (gas-phase) and experimental (solid-state) structures.

- Twinned Data Refinement : Use SHELXL ’s twin refinement tools ( ) for challenging crystallographic datasets.

Q. What strategies optimize reaction conditions for high-purity yields of the target compound?

- Methodology :

- DoE (Design of Experiments) : Vary solvents (e.g., dichloromethane/hexane mixtures, ), temperatures, and catalysts.

- Kinetic Control : Use low-temperature conditions to favor the (Z)-isomer during enenitrile formation.

- Table 2 : Optimization Parameters and Outcomes

| Parameter | Optimal Value | Purity (%) | Reference |

|---|---|---|---|

| Solvent | DCM/Hexane (1:3) | 98 | |

| Temperature | -10°C | 95 | |

| Catalyst | APS | 89 |

Q. How can hydrogen-bonding networks in the crystal lattice influence the compound’s stability?

- Methodology : Apply graph-set analysis ( ) to categorize H-bond motifs (e.g., rings). For this compound, the morpholine carbonyl acts as an H-bond acceptor with pyrrole NH donors, stabilizing the lattice.

- Advanced Tool : WinGX ( ) integrates crystallographic data with H-bond topology maps to predict degradation pathways.

Data Contradiction Analysis

Q. Why do elemental analysis results sometimes deviate from theoretical values for this compound?

- Root Cause : Residual solvents or incomplete drying (e.g., hexane trapped in crystals, ).

- Mitigation : Use TGA (thermogravimetric analysis) to quantify solvent loss and repeat synthesis under anhydrous conditions.

Computational Guidance

Q. Which computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodology :

- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO-LUMO gaps to assess susceptibility to nucleophilic attack at the cyano group.

- MD Simulations : Model solvation effects using explicit solvent models (e.g., water/DMSO).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.